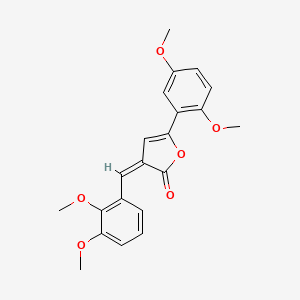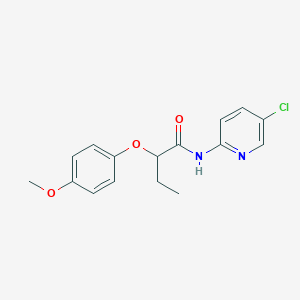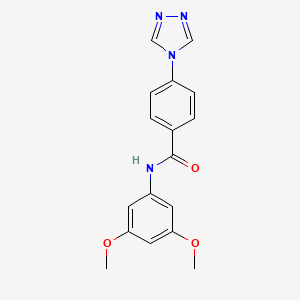
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide, also known as iopamidol, is a contrast agent used in medical imaging procedures such as X-rays, CT scans, and angiography. It is a nonionic, water-soluble compound that is widely used due to its low toxicity and high solubility in water. Iopamidol is synthesized through a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline with 2,3,5-triiodobenzoic acid.
科学的研究の応用
Iopamidol is widely used as a contrast agent in medical imaging procedures. It is particularly useful in CT scans and angiography, where it can help to visualize blood vessels and organs. In addition to its use in medical imaging, 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide has also been studied for its potential use in cancer treatment. Studies have shown that 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can selectively accumulate in tumor cells, making it a potential candidate for targeted drug delivery.
作用機序
The mechanism of action of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood. It is believed to work by altering the X-ray attenuation properties of tissues, which allows for better visualization of organs and blood vessels. Iopamidol is also thought to have a direct effect on the endothelial cells that line blood vessels, which can lead to changes in blood flow and vascular permeability.
Biochemical and Physiological Effects
Iopamidol is generally well-tolerated by patients, with few reported side effects. It is rapidly excreted from the body through the kidneys, with a half-life of around 2 hours. Studies have shown that 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can cause changes in blood flow and vascular permeability, which may be related to its mechanism of action as a contrast agent.
実験室実験の利点と制限
Iopamidol has several advantages as a contrast agent for lab experiments. It is non-toxic and water-soluble, making it easy to handle and administer. It is also highly soluble in water, which allows for accurate dosing. However, 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide does have some limitations. It is not suitable for use in experiments that require long-term imaging, as it is rapidly excreted from the body. It is also not suitable for experiments that require high-resolution imaging, as its contrast properties are not as strong as other contrast agents.
将来の方向性
There are several potential future directions for research on 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide. One area of interest is its potential use in cancer treatment. Studies have shown that 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can selectively accumulate in tumor cells, making it a potential candidate for targeted drug delivery. Another area of interest is the development of new contrast agents that are more effective than 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide. Researchers are exploring the use of nanoparticles and other materials as contrast agents, which may offer improved imaging capabilities. Finally, there is ongoing research into the mechanism of action of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide, which may lead to a better understanding of its effects on the body.
合成法
The synthesis of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide involves the reaction of 4-methoxy-2-nitroaniline with 2,3,5-triiodobenzoic acid. The reaction proceeds through the formation of an intermediate, which is then reacted with N,N-dimethylformamide to yield 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is typically greater than 98%.
特性
IUPAC Name |
2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3N2O4/c1-23-8-2-3-11(12(6-8)19(21)22)18-14(20)9-4-7(15)5-10(16)13(9)17/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJOGXPNUAWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)I)I)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)


![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)


![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)